
4-((3-morpholinopropyl)amino)quinazoline-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-((3-morpholinopropyl)amino)quinazoline-2(1H)-thione” is a compound that belongs to the class of quinazoline derivatives . Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2. It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .
Synthesis Analysis
The synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis .Molecular Structure Analysis
The molecular structure of quinazoline comprises one benzene and one pyrimidine ring . The compound “this compound” would have additional morpholinopropylamino and thione groups attached to the quinazoline core.Chemical Reactions Analysis
Quinazoline derivatives have been synthesized through various chemical reactions, including decarboxylation and treatment with amide . The specific chemical reactions involved in the synthesis of “this compound” are not available in the retrieved information.Physical And Chemical Properties Analysis
Quinazoline is a light yellow crystalline solid . The physical and chemical properties of “this compound” are not available in the retrieved information.Scientific Research Applications
Scientific Research Applications of 4-((3-morpholinopropyl)amino)quinazoline-2(1H)-thione
Pharmacological Properties
Quinazoline derivatives, including the compound , are known for their significant antimicrobial, analgesic, and anti-inflammatory properties. A study synthesized a series of quinazoline-4-one/4-thione derivatives, including structures similar to the compound of interest, and evaluated them for their pharmacological properties. The study found that certain derivatives exhibited good activity against microbes, pain, and inflammation, indicating the potential of these compounds in developing drugs with lesser side effects (Dash, Laloo, & Medhi, 2017).
Antitumor Activity
Another important application is the antitumor activity of quinazoline derivatives. The same study also synthesized isomeric series of quinazoline-4-one/4-thione derivatives and screened them for their in-vivo anticancer activity. The research indicated that specific substitutions in the quinazoline skeleton were crucial for the antitumor activity, and certain compounds showed significant antitumor properties, highlighting their potential as resources for anti-tumor compounds (Dash, Laloo, & Chakraborty, 2017).
Antibacterial Activity
In addition to pharmacological and antitumor activities, some quinazoline derivatives have been synthesized and evaluated for their antibacterial activity. A study focusing on quinazoline-4-one containing oxadiazolin-5-thione moieties found that certain morpholino derivatives exhibited encouraging antibacterial activity, suggesting their potential use in bacterial infection control (Ahmed, Abd-Alla, & El-zohry, 2007).
Anti-melanogenesis Activity
Quinazoline derivatives also show potential in dermatological applications, such as anti-melanogenesis activity. A study refined the pharmacophore of quinazoline-2(1H)-thiones for their inhibitory activity on melanogenesis, indicating the potential of these compounds in treating conditions related to melanin overproduction, such as hyperpigmentation (Thanigaimalai et al., 2010).
Mechanism of Action
Target of Action
Quinazoline derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a broad range of medicinal activities, suggesting they interact with multiple biological targets .
Mode of Action
Quinazoline derivatives are known to interact with their targets, leading to changes that result in their observed biological activities .
Biochemical Pathways
Given the broad range of activities exhibited by quinazoline derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
Quinazoline derivatives have been reported to exhibit a range of biological activities, suggesting they induce various molecular and cellular changes .
Future Directions
Quinazoline derivatives have drawn immense attention in recent years due to their significant biological activities . They represent an important group of biologically active compounds and are the building blocks of many pharmaceutical products . The future directions for “4-((3-morpholinopropyl)amino)quinazoline-2(1H)-thione” could involve further exploration of its biological activities and potential applications in medicinal chemistry.
properties
IUPAC Name |
4-(3-morpholin-4-ylpropylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c21-15-17-13-5-2-1-4-12(13)14(18-15)16-6-3-7-19-8-10-20-11-9-19/h1-2,4-5H,3,6-11H2,(H2,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQUNKPXTJZXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NC(=S)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


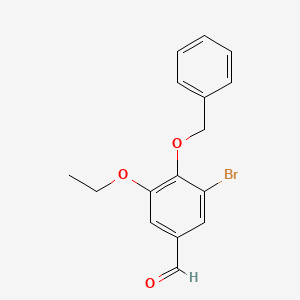
![2,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2421810.png)
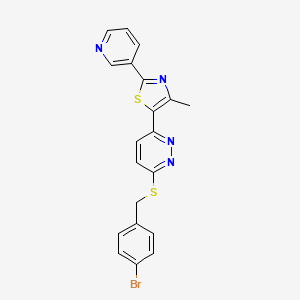
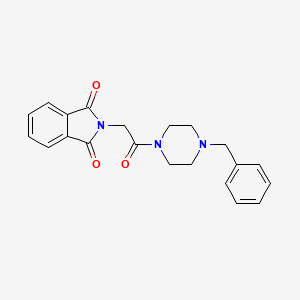
![(Z)-ethyl 1-isopropyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2421815.png)
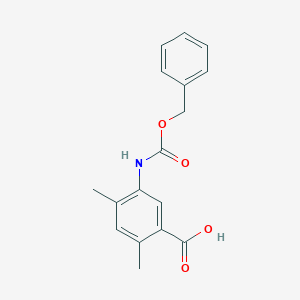
![2-Cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine](/img/structure/B2421817.png)
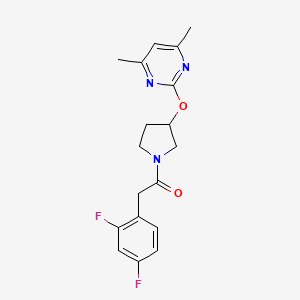
![2-chloro-N-(2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethyl)pyridine-4-carboxamide](/img/structure/B2421823.png)
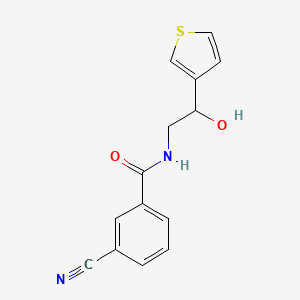
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide](/img/structure/B2421826.png)
![1-[3-(Hydroxymethyl)-3-methyl-2,4-dihydroquinolin-1-yl]prop-2-en-1-one](/img/structure/B2421827.png)
![N-(3,4-dichlorophenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2421829.png)